molecular formula C16H10ClN3O5 B1681499 3-(3-chloro-4-hydroxyphenylamino)-4-(4-nitrophenyl)-1H-pyrrole-2,5-dione CAS No. 264218-23-7

3-(3-chloro-4-hydroxyphenylamino)-4-(4-nitrophenyl)-1H-pyrrole-2,5-dione

Cat. No. B1681499
M. Wt: 359.72 g/mol
InChI Key: PQCXVIPXISBFPN-UHFFFAOYSA-N
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Description

The compound’s name suggests that it is a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom.



Synthesis Analysis

The synthesis of a compound like this would likely involve several steps, starting with the synthesis of the pyrrole ring, followed by various substitutions to add the phenylamino and nitrophenyl groups. The exact methods would depend on the specific reactions involved.



Molecular Structure Analysis

The molecular structure of a compound like this could be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.



Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-donating phenylamino group and the electron-withdrawing nitrophenyl group. It might undergo reactions typical of pyrroles, such as electrophilic substitution.



Physical And Chemical Properties Analysis

The compound’s physical and chemical properties, such as its melting point, solubility, and stability, could be determined using various analytical techniques.


Scientific Research Applications

  • Scientific Field: Biochemistry
    • Application : This compound interacts with certain genes, which suggests it may have a role in biochemical pathways .
  • Scientific Field: Molecular Biology

    • Application : This compound has been found to interact with the CASP8 protein . CASP8, or caspase 8, is a protein that plays a role in apoptosis, or programmed cell death .
    • Results or Outcomes : The compound inhibits the reaction, resulting in increased activity of the CASP8 protein .
  • Scientific Field: Bioinformatics

    • Application : The compound has been found to interact with various genes and is significantly enriched in certain pathways .
    • Results or Outcomes : The outcomes of these interactions are not specified in the available resources .
  • Scientific Field: Cell Biology

    • Application : This compound has been found to interact with the GSK3B protein . GSK3B, or glycogen synthase kinase 3 beta, is a protein involved in energy metabolism, neuronal cell development, and body pattern formation .
    • Results or Outcomes : The compound results in decreased activity of the GSK3B protein .
  • Scientific Field: Organic Chemistry

    • Application : This compound is used in the synthesis of penta-substituted pyrroles and pyrrole-fused piperidin-4-ones .
    • Results or Outcomes : The compound provides highly functionalized pyrroles and pyrrole-fused piperidin-4-ones in moderate to good yields .
  • Scientific Field: Pharmacology

    • Application : This compound has been found to interact with the 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one .
    • Results or Outcomes : The compound inhibits the reaction, resulting in increased activity of the CASP8 protein .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound might involve further studies of its synthesis, properties, and potential applications. This could include exploring its use in fields such as medicinal chemistry or materials science.


properties

IUPAC Name

3-(3-chloro-4-hydroxyanilino)-4-(2-nitrophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O5/c17-10-7-8(5-6-12(10)21)18-14-13(15(22)19-16(14)23)9-3-1-2-4-11(9)20(24)25/h1-7,21H,(H2,18,19,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCXVIPXISBFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)NC2=O)NC3=CC(=C(C=C3)O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181018
Record name 3-(3-chloro-4-hydroxyphenylamino)-4-(4-nitrophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chloro-4-hydroxyphenylamino)-4-(4-nitrophenyl)-1H-pyrrole-2,5-dione

CAS RN

264218-23-7
Record name SB 415286
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=264218-23-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SB 415286
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-chloro-4-hydroxyphenylamino)-4-(4-nitrophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SB 415286
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
МГ Алексеева, ДМ Акмаева, ВН Даниленко… - 2014 - elibrary.ru
Изобретение относится к области молекулярной биологии и касается тест-системы для скрининга ингибиторов протеинкиназы GSK3β. Охарактеризованное изобретение …
Number of citations: 0 elibrary.ru

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